molecular formula C20H21N3O3S B2639877 N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 866041-03-4

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B2639877
CAS RN: 866041-03-4
M. Wt: 383.47
InChI Key: XXRMKZAMXALTTQ-UHFFFAOYSA-N
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Description

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Evaluation as Anticancer Agents: New derivatives have been synthesized to evaluate their anticancer activities. For instance, derivatives have been designed and synthesized with the aim to explore their potential in treating colorectal cancer. These compounds have shown significant inhibitory effects on colorectal cancer cell lines, highlighting their potential as anticancer agents (Ilyas et al., 2021).
  • Biological Evaluation for Cytotoxic Activities: Several benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and evaluated for their cytotoxic and antimicrobial activities, indicating their relevance in developing potential anticancer therapies (Nam et al., 2010).

Synthesis and Characterization

  • Novel Synthesis Approaches: Researchers have developed novel synthesis routes for creating derivatives of this compound, aiming to explore its applications further. This includes the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing innovative approaches to compound development (Tang Li-jua, 2015).

Antimicrobial and Anti-Inflammatory Activities

  • Evaluation of Antimicrobial Activities: Novel derivatives have been synthesized and tested for their antimicrobial activities, contributing to the search for new antimicrobial agents (Patel & Dhameliya, 2010).
  • Anti-Inflammatory Properties: Some derivatives have been evaluated for their anti-inflammatory activities, indicating their potential use in developing anti-inflammatory therapies (Nikalje, 2014).

Molecular Docking and Structural Analysis

  • Conformational and Docking Studies: Structural analysis and docking studies have been performed on some derivatives to understand their interaction mechanisms with biological targets, offering insights into their potential therapeutic applications (Spoorthy et al., 2021).

Biochemical Analysis

Biochemical Properties

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 . These interactions are characterized by the compound acting as a positive allosteric modulator, enhancing the receptor’s response to activation. The nature of these interactions involves binding to a novel allosteric site distinct from previously known sites .

Cellular Effects

The effects of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGluRs can lead to changes in intracellular calcium levels, impacting various downstream signaling pathways . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to a novel allosteric site on mGluR1 and mGluR5, distinct from the MPEP site . This binding potentiates the receptor’s response to activation, leading to enhanced signaling. Additionally, the compound can inhibit or activate other enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate mGluR activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolism. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects.

Metabolic Pathways

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its modulation of mGluRs can influence metabolic pathways related to neurotransmitter synthesis and degradation . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Studies have shown that the compound can be efficiently transported into cells, where it accumulates in specific compartments to exert its effects.

Subcellular Localization

The subcellular localization of N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}cyclohexanecarboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with mGluRs and other biomolecules, enabling it to modulate cellular processes effectively.

properties

IUPAC Name

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-17(13-6-2-1-3-7-13)22-20-21-14(12-27-20)10-11-23-18(25)15-8-4-5-9-16(15)19(23)26/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMKZAMXALTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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